(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate
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Overview
Description
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylate derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring is known to interact with biological targets based on its chemical diversity, which allows it to bind to different sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate include other isoxazole derivatives and compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the isoxazole and furan-2-carboxylate moieties allows for unique interactions and reactivity compared to other similar compounds.
Biological Activity
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate, with a CAS number of 946238-20-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
The molecular formula of this compound is C15H10ClNO4, with a molecular weight of 303.69 g/mol. The structure consists of a furan ring and an isoxazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H10ClNO4 |
Molecular Weight | 303.69 g/mol |
CAS Number | 946238-20-6 |
Biological Activity
Research indicates that compounds containing the isoxazole and furan structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
A study conducted on derivatives of isoxazole and furan compounds demonstrated significant cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing promising results in inhibiting cell proliferation.
Case Study Findings:
-
Cytotoxicity Assay : The compound was evaluated for its cytotoxic effects using MTT assays.
- IC50 Values : The IC50 values for various derivatives ranged from 10 µM to 50 µM against HeLa cells.
- Mechanism : Apoptosis was induced in treated cells, as evidenced by flow cytometry analysis.
-
Comparative Analysis :
Compound Cell Line IC50 (µM) This compound HeLa 25 Methyl 5-(hydroxymethyl)-2-furan carboxylate HepG2 30 Control (Doxorubicin) HeLa 10
Antimicrobial Activity
The compound's antimicrobial properties were also assessed against Gram-positive and Gram-negative bacteria. Preliminary results indicated that it exhibited moderate antibacterial activity.
Antimicrobial Testing Results :
-
Bacterial Strains Tested :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
-
Minimum Inhibitory Concentration (MIC) :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound could modulate receptors associated with inflammation and immune response.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTFIFHKUQCSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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